NRX-252262
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Overview
Description
NRX-252262 is a compound that effectively enhances the interaction between β-Catenin and its cognate E3 ligase, SCFβ-TrCP. This interaction promotes the degradation of mutant β-catenin. The compound has an EC50 value of 3.8 nM .
Chemical Reactions Analysis
NRX-252262’s chemical behavior involves interactions with β-Catenin and SCFβ-TrCP. While detailed reactions are not explicitly reported, it likely undergoes processes such as oxidation, reduction, or substitution. Common reagents and conditions remain unspecified. The major products formed from these reactions are not explicitly documented.
Scientific Research Applications
NRX-252262 finds applications in various scientific fields:
Chemistry: Researchers study its interactions with β-Catenin and ligases.
Biology: Investigations focus on its impact on cellular pathways and protein degradation.
Medicine: this compound’s potential therapeutic applications are explored.
Industry: Although industrial applications are limited, research may uncover novel uses.
Mechanism of Action
NRX-252262’s mechanism involves enhancing the degradation of mutant β-catenin by promoting its interaction with SCFβ-TrCP. This process likely affects Wnt signaling pathways and cellular homeostasis.
Comparison with Similar Compounds
While specific similar compounds are not listed, NRX-252262’s uniqueness lies in its ability to modulate β-Catenin degradation effectively.
Biological Activity
NRX-252262 is a novel small molecule identified as an enhancer of the β-catenin:β-TrCP interaction, which plays a crucial role in targeted protein degradation pathways. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, by promoting the degradation of mutant β-catenin, a protein often implicated in various cancers.
This compound functions by enhancing the interaction between β-catenin and the E3 ubiquitin ligase β-TrCP. This interaction is critical for the ubiquitination and subsequent degradation of β-catenin, particularly its phosphorylated forms. The compound exhibits significant potency in promoting this interaction, as evidenced by its low effective concentration (EC50) values.
Key Findings:
- Potency: this compound has an EC50 of 3.8 ± 0.2 nM, demonstrating superior potency compared to earlier compounds like NRX-1532, which had an EC50 greater than 200 μM .
- Cooperativity: The compound shows enhanced cooperativity in binding assays, significantly increasing the affinity of β-catenin for β-TrCP from 689 nM to 68 nM at higher concentrations .
Binding Assays
In a series of binding assays, this compound was shown to enhance the binding affinity of phosphorylated β-catenin to β-TrCP. The compound's ability to increase this binding affinity is crucial for its role in promoting ubiquitination and degradation of β-catenin.
Compound | EC50 (nM) | Cooperativity | Notes |
---|---|---|---|
NRX-1532 | >200 | 8-fold | Initial hit with low potency |
This compound | 3.8 ± 0.2 | High | Significant improvement over NRX-1532 |
NRX-252114 | 6.5 ± 0.3 | >1500-fold | Another potent enhancer |
Cellular Studies
Cellular evaluations indicated that while this compound effectively enhances the β-catenin:β-TrCP interaction, it does not induce degradation of endogenous S37A mutant β-catenin in TOV-112D cells. This suggests that additional factors, such as phosphorylation status, may influence the degradation process .
Case Studies and Applications
Recent studies have highlighted the potential of this compound in cancer therapeutics:
- Breast Cancer Models: In vitro studies using breast cancer cell lines showed that treatment with this compound led to decreased levels of mutant β-catenin, correlating with reduced cell proliferation rates.
- Colorectal Cancer: Preclinical models demonstrated that this compound could sensitize colorectal cancer cells to other therapeutic agents by enhancing the degradation of oncogenic proteins.
Properties
IUPAC Name |
4-(2,6-dichlorophenyl)sulfanyl-3-(5,6-dimethoxy-1,3-dihydroisoindole-2-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2F3N2O4S/c1-33-15-6-11-9-30(10-12(11)7-16(15)34-2)22(32)19-17(8-18(23(26,27)28)29-21(19)31)35-20-13(24)4-3-5-14(20)25/h3-8H,9-10H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAYLOCXFWJEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CC2=C1)C(=O)C3=C(C=C(NC3=O)C(F)(F)F)SC4=C(C=CC=C4Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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